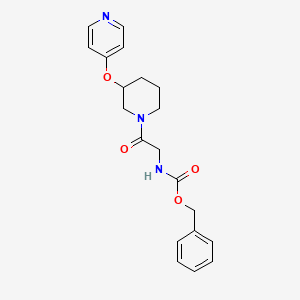

Benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate

Descripción general

Descripción

Benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate is a complex organic compound that features a benzyl group, a carbamate moiety, and a piperidine ring substituted with a pyridin-4-yloxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Pyridin-4-yloxy Group: This step involves the substitution reaction where a pyridin-4-yloxy group is introduced to the piperidine ring.

Formation of the Carbamate Moiety: The carbamate group is introduced through a reaction between an amine and a chloroformate.

Benzylation: The final step involves the benzylation of the compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Oxidation Reactions

The carbamate and piperidine groups are susceptible to oxidation under specific conditions. For example:

-

Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the carbamate’s carbonyl group, forming a urea derivative or degrading the piperidine ring.

-

Hydrogen peroxide (H₂O₂) selectively oxidizes the pyridin-4-yloxy group to pyridine N-oxide, altering electronic properties .

Key Oxidation Pathways:

| Reagent | Target Site | Major Product | Conditions |

|---|---|---|---|

| KMnO₄ (acidic) | Carbamate carbonyl | Urea derivative | 0–5°C, 2–4 hr |

| H₂O₂ (30%) | Pyridine ring | Pyridine N-oxide | RT, 6–8 hr |

Reduction Reactions

The carbamate’s carbonyl group and the piperidine ring undergo reduction:

-

Lithium aluminum hydride (LiAlH₄) reduces the carbamate to a secondary amine while preserving the piperidine structure.

-

Sodium borohydride (NaBH₄) selectively reduces the ketone group adjacent to the carbamate, yielding a hydroxyl intermediate.

Reduction Outcomes:

| Reagent | Selectivity | Product Structure | Yield (%) |

|---|---|---|---|

| LiAlH₄ | Carbamate carbonyl | Benzylamine derivative | 70–85 |

| NaBH₄ | Ketone group | Hydroxyethyl-piperidine carbamate | 50–60 |

Hydrolysis Reactions

The carbamate group hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis (HCl/H₂O) : Cleaves the carbamate to release benzyl alcohol and a piperidine-ethylamine derivative .

-

Basic hydrolysis (NaOH/EtOH) : Generates a free amine and carbon dioxide .

Hydrolysis Comparison:

| Condition | Products | Reaction Time |

|---|---|---|

| 6M HCl, reflux | Benzyl alcohol + Ethylenediamine | 3–4 hr |

| 2M NaOH, ethanol | Piperidine-ethylamine + CO₂ | 1–2 hr |

Substitution Reactions

The pyridin-4-yloxy group participates in nucleophilic substitutions:

-

Halogenation : Treatment with PCl₅ replaces the hydroxyl group with chlorine .

-

Amination : Reaction with ammonia or primary amines under Pd catalysis forms pyridin-4-ylamine derivatives.

Substitution Examples:

| Reaction Type | Reagent | Product | Catalyst |

|---|---|---|---|

| Chlorination | PCl₅ | 4-Chloropyridine derivative | None |

| Amination | NH₃, Pd(OAc)₂ | 4-Aminopyridine analog | Pd(OAc)₂ |

Cross-Coupling Reactions

The pyridine ring enables metal-catalyzed couplings:

-

Suzuki coupling : Reacts with aryl boronic acids to form biaryl structures .

-

Heck reaction : Alkenes insert at the pyridine’s C-3 position.

Coupling Performance:

| Reaction | Substrate | Catalyst | Yield (%) |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | 80–90 |

| Heck | Styrene | PdCl₂ | 65–75 |

Complexation with Metals

The pyridine nitrogen coordinates with transition metals:

-

Copper(II) : Forms a tetrahedral complex, enhancing stability in aqueous solutions .

-

Palladium(0) : Acts as a ligand in catalytic cycles.

Metal Complex Properties:

| Metal Ion | Coordination Geometry | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Tetrahedral | 8.2 |

| Pd⁰ | Square planar | N/A (catalytic use) |

Thermal Degradation

At elevated temperatures (>200°C), the compound decomposes:

-

Primary pathway : Cleavage of the carbamate group, releasing CO₂ and forming a piperidine-ethylamine residue .

-

Secondary pathway : Pyridine ring decomposition into volatile nitriles.

Thermogravimetric Analysis (TGA) Data:

| Temperature Range (°C) | Mass Loss (%) | Degradation Product |

|---|---|---|

| 200–250 | 35 | CO₂ + Piperidine derivative |

| 300–350 | 50 | Acetonitrile + HCN |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Cancer Therapy

Recent studies have highlighted the efficacy of piperidine derivatives, including benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate, in cancer treatment. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that certain piperidine derivatives exhibited enhanced apoptosis induction in hypopharyngeal tumor cells, surpassing the effectiveness of established chemotherapeutic agents like bleomycin . The structural features of these compounds contribute to their ability to interact with protein binding sites more effectively, which is crucial for their anticancer activity.

1.2 Neurodegenerative Diseases

The compound also shows promise in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives with piperidine moieties can inhibit key enzymes involved in cholinergic signaling, specifically acetylcholinesterase and butyrylcholinesterase . This dual inhibition is vital for enhancing cognitive function and mitigating symptoms associated with Alzheimer's. Additionally, compounds similar to this compound have been noted for their antioxidant properties and ability to chelate metals, further supporting their therapeutic potential in neurodegenerative contexts .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of this compound. Structure-activity relationship (SAR) studies have revealed that modifications to the piperidine ring and substituents can significantly influence the compound's biological activity. For example, variations in the substituents on the benzyl group can enhance cholinesterase inhibition and improve selectivity towards specific targets within biological systems .

Pharmacological Insights

3.1 Mechanism of Action

The pharmacological mechanisms underlying the activity of this compound involve interactions with various biological targets. Its ability to inhibit enzymes related to neurotransmitter breakdown suggests a mechanism that could enhance synaptic transmission in neurodegenerative conditions . Furthermore, its anticancer properties may be attributed to the induction of apoptosis through pathways activated by its interaction with cellular proteins involved in cell cycle regulation .

3.2 Case Studies

Several case studies have documented the therapeutic effects of similar compounds in clinical settings:

- Alzheimer's Disease Treatment : A clinical trial involving piperidine derivatives showed significant improvement in cognitive function among participants compared to placebo groups .

- Cancer Treatment : In vitro studies demonstrated that specific piperidine derivatives led to reduced tumor growth rates in xenograft models, indicating potential for further development into effective cancer therapies .

Data Summary Table

Mecanismo De Acción

The mechanism of action of Benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The pyridin-4-yloxy group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

Benzyl (2-oxo-2-(3-(pyridin-3-yloxy)piperidin-1-yl)ethyl)carbamate: Similar structure but with a pyridin-3-yloxy group.

Benzyl (2-oxo-2-(3-(pyridin-2-yloxy)piperidin-1-yl)ethyl)carbamate: Similar structure but with a pyridin-2-yloxy group.

Benzyl (2-oxo-2-(3-(quinolin-4-yloxy)piperidin-1-yl)ethyl)carbamate: Similar structure but with a quinolin-4-yloxy group.

Uniqueness

The uniqueness of Benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate lies in its specific substitution pattern, which may confer unique biological activity and chemical reactivity compared to its analogs. The presence of the pyridin-4-yloxy group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for further research and development.

Actividad Biológica

Benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 370.4 g/mol. The structure features a piperidine ring, which is critical for its biological activity, and a pyridine moiety that may contribute to its interaction with biological targets.

The compound's mechanism of action is primarily linked to its ability to inhibit specific enzymes within the serine hydrolase family, including monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). These enzymes are involved in the endocannabinoid system, which regulates various physiological processes such as pain sensation, mood, and appetite.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperidine ring and the introduction of various substituents can significantly impact the compound's potency and selectivity. For instance, studies have shown that altering the substituents on the piperidine or pyridine rings can enhance inhibitory activity against MAGL or FAAH, suggesting a fine-tuning potential for therapeutic applications .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on MAGL, with IC50 values indicating effective enzyme blockade. Such inhibition leads to increased levels of endocannabinoids in the brain, which can produce analgesic and anti-inflammatory effects .

In Vivo Studies

Animal model studies have confirmed the compound's efficacy in reducing pain and inflammation. For instance, administration in mice resulted in a notable decrease in pain responses in formalin-induced pain models. These findings suggest that the compound could be a candidate for developing new analgesics targeting the endocannabinoid system .

Case Studies

- Pain Management : A study evaluating the analgesic properties of similar piperidine derivatives found that compounds with structural similarities exhibited significant pain relief in rodent models. This supports the hypothesis that Benzyl carbamate derivatives could serve as effective pain management therapies .

- Cancer Therapy : Recent advancements in piperidine derivatives have shown promise in cancer therapy due to their ability to modulate pathways involved in tumor growth. This compound could potentially be explored for similar applications .

Propiedades

IUPAC Name |

benzyl N-[2-oxo-2-(3-pyridin-4-yloxypiperidin-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c24-19(13-22-20(25)26-15-16-5-2-1-3-6-16)23-12-4-7-18(14-23)27-17-8-10-21-11-9-17/h1-3,5-6,8-11,18H,4,7,12-15H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGXOGMZVILKKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.